molecular formula C12H16O2 B8618181 3-Phenylpropoxymethyloxirane

3-Phenylpropoxymethyloxirane

Cat. No.: B8618181
M. Wt: 192.25 g/mol
InChI Key: NLMCUMFLEQFNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpropoxymethyloxirane, also known as (phenoxymethyl)oxirane or glycidyl phenyl ether (CAS: 122-60-1), is an epoxide derivative characterized by a phenyl group attached via a propoxymethyl chain to an oxirane (epoxide) ring. Its molecular formula is C₉H₁₀O₂ (molecular weight: 150.17 g/mol). This compound is widely used as a reactive intermediate in polymer chemistry, particularly in epoxy resin formulations, and as a precursor in pharmaceutical synthesis due to its electrophilic oxirane ring .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(3-phenylpropoxymethyl)oxirane

InChI

InChI=1S/C12H16O2/c1-2-5-11(6-3-1)7-4-8-13-9-12-10-14-12/h1-3,5-6,12H,4,7-10H2

InChI Key

NLMCUMFLEQFNKR-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Phenoxymethyl Oxiranes

The table below compares 3-Phenylpropoxymethyloxirane with analogs featuring different substituents on the phenoxy group:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
This compound C₉H₁₀O₂ 150.17 Phenyl Epoxy resins, pharmaceuticals
2-[(2-Nonylphenoxy)methyl]oxirane C₁₈H₂₈O₂ 276.41 Nonyl (C₉H₁₉) Surfactants, plasticizers
2-[(3-Methylphenoxy)methyl]oxirane C₁₀H₁₂O₂ 164.20 3-Methylphenyl Adhesives, coatings
2-[(3-Pentadecylphenoxy)methyl]oxirane C₂₄H₃₈O₂ 366.56 Pentadecyl (C₁₅H₃₁) Lubricant additives

Key Observations :

  • Alkyl Chain Length: Increasing alkyl chain length (e.g., nonyl, pentadecyl) enhances hydrophobicity and thermal stability, making these derivatives suitable for industrial lubricants and surfactants .
  • Phenyl vs. Methylphenyl: The presence of a methyl group at the 3-position (as in 2-[(3-Methylphenoxy)methyl]oxirane) improves solubility in polar solvents compared to the unsubstituted phenyl variant .

Functional Group Modifications

Ester Derivatives

Methyl 3-phenyloxirane-2-carboxylate (CAS: 19190-80-8) introduces a carboxylate ester group, altering reactivity. Unlike this compound, this derivative undergoes nucleophilic acyl substitution, enabling its use in asymmetric catalysis and chiral synthesis .

Sulfonamide Derivatives

[(4-(4-(Methanesulfonamido)phenoxy)phenylsulfonyl)methyloxirane] (CAS: 444285) incorporates a sulfonamide group, enhancing bioactivity.

Physicochemical and Reactivity Differences

  • Epoxide Ring Stability: Electron-donating groups (e.g., methoxy in 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane) stabilize the oxirane ring, reducing spontaneous polymerization .
  • Reactivity : this compound exhibits higher electrophilicity than alkyl-substituted analogs due to the electron-withdrawing phenyl group, favoring ring-opening reactions with nucleophiles like amines or thiols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.